molecular formula C20H21N3O3S B11090026 N-(2,5-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11090026
M. Wt: 383.5 g/mol
InChI Key: ACHSCOAGYHFBGS-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with an alkylating agent.

    Attachment of the Methoxybenzyl Group:

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 2,5-dimethylphenyl acetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(2,5-dimethylphenyl)-2-{[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Uniqueness

The unique combination of the 2,5-dimethylphenyl group, the 4-methoxybenzyl group, and the oxadiazole ring in “N-(2,5-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N3O3S/c1-13-4-5-14(2)17(10-13)21-18(24)12-27-20-23-22-19(26-20)11-15-6-8-16(25-3)9-7-15/h4-10H,11-12H2,1-3H3,(H,21,24)

InChI Key

ACHSCOAGYHFBGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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